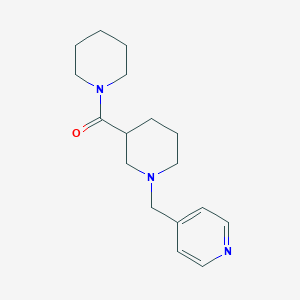![molecular formula C19H30N2O2 B247446 4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It was first identified in 2014, and since then, it has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA acts on the cannabinoid receptors CB1 and CB2 in the body. It binds to these receptors and produces a range of effects, including analgesia, anti-inflammatory effects, and changes in mood and cognition.
Biochemical and physiological effects:
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in mood and cognition, including feelings of euphoria, relaxation, and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA in lab experiments include its high potency, selectivity for the CB1 and CB2 receptors, and its potential therapeutic applications. However, its use is limited by its potential for abuse and dependence, as well as its potential for adverse effects such as respiratory depression and cardiovascular toxicity.
Orientations Futures
There are several future directions for research on 4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA. These include further studies on its potential therapeutic applications, such as its use in the treatment of neurological disorders and cancer. Additionally, further research is needed to understand the mechanisms underlying its effects on the body, as well as its potential for abuse and dependence. Finally, research is needed to develop safer and more effective synthetic cannabinoids for use in clinical settings.
Méthodes De Synthèse
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA is synthesized by reacting 4-en with 1-(3-methoxybenzyl)piperidine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by column chromatography to obtain a white powder.
Applications De Recherche Scientifique
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholineACA has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Nom du produit |
4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine |
|---|---|
Formule moléculaire |
C19H30N2O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
4-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C19H30N2O2/c1-15-12-21(13-16(2)23-15)18-7-9-20(10-8-18)14-17-5-4-6-19(11-17)22-3/h4-6,11,15-16,18H,7-10,12-14H2,1-3H3 |
Clé InChI |
VKOHRYRBRDSBHI-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)OC |
SMILES canonique |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)
![1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)
![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)